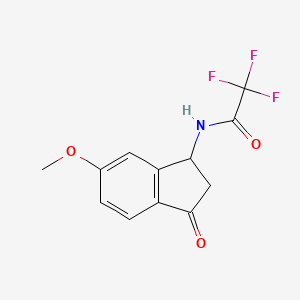

2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Description

2,2,2-Trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (CAS: 117391-20-5) is a fluorinated acetamide derivative with a substituted indenone core. Its molecular formula is C₁₂H₁₀F₃NO₃, featuring a trifluoroacetamide group (-CO-NH-CF₃) attached to a 6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl scaffold . It is cataloged as a life science product, available in high-purity grades for research applications .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(4-6)9(5-10(7)17)16-11(18)12(13,14)15/h2-4,9H,5H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPKKCPREADDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC2NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155426 | |

| Record name | N-(2,3-Dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138621-65-5 | |

| Record name | N-(2,3-Dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138621-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2,2-Trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This acetamide derivative features a trifluoroacetamide group and a methoxy-substituted indene structure, which may enhance its pharmacological properties. The compound's molecular formula is C12H10F3NO3, with a molecular weight of approximately 273.21 g/mol.

The presence of the trifluoro group in the compound significantly influences its lipophilicity and stability, which are crucial for its reactivity and solubility profiles. These properties are essential for optimizing the compound's bioavailability and therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F3NO3 |

| Molecular Weight | 273.21 g/mol |

| CAS Number | 138621-65-5 |

| Purity | Typically >95% |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, as an acetamide derivative, it is hypothesized to interact with various biological targets, potentially influencing enzyme activity or receptor binding. Understanding this mechanism is vital for assessing its therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives exhibiting structural similarities have shown significant antibacterial activity against various pathogens:

| Compound Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |

| Trifluorinated Compounds | 50 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting that this compound may possess similar properties.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indene Derivative | HeLa | 25 |

| Trifluorinated Acetamide | MCF7 | 30 |

These findings suggest that structural modifications can lead to enhanced antiproliferative activity against cancer cells.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several acetamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar functional groups to this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of indene derivatives. The study revealed that specific modifications in the chemical structure could significantly enhance cytotoxicity against various cancer cell lines.

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(3-Oxo-2,3-Dihydro-1H-Inden-1-yl)Acetamide

- Molecular Formula: C₁₁H₈F₃NO₂ .

- Key Differences : Lacks the 6-methoxy group present in the target compound.

- NMR data (δ 157.1 ppm for the carbonyl in CDCl₃) suggests similar electronic environments for the trifluoroacetamide moiety .

2,2,2-Trifluoro-N-(4-Methoxy-3-Oxo-2,3-Dihydro-1H-Inden-1-yl)Acetamide

2,2,2-Trifluoro-N-(6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2,3-Dihydro-1H-Inden-1-yl)Acetamide

- Key Features : Boronate ester at position 6 instead of methoxy .

- Impact : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making this derivative more reactive in synthetic chemistry applications. NMR data (¹H: δ 7.32–7.25 ppm; ¹³C: δ 157.1 ppm) confirms structural integrity .

Functional Group Modifications

Hydroxyl-Substituted Analog: 2,2,2-Trifluoro-N-(3-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)Acetamide

N-(5-Acetyl-6-Ethyl-2,3-Dihydro-1H-Inden-2-yl)-2,2,2-Trifluoroacetamide

- Molecular Formula: C₁₅H₁₆F₃NO₂ .

- Key Differences : Incorporates acetyl and ethyl groups at positions 5 and 6.

- Impact : Increased lipophilicity (MW = 299.29) enhances membrane permeability, making this derivative more suitable for hydrophobic environments in drug delivery .

Core Structure Variations

3-Chloro-N-Phenyl-Phthalimide

2,2,2-Trifluoro-N-(Quinolin-8-yl)Acetamide

Comparative Data Table

Q & A

Basic: What are the recommended synthetic routes for preparing 2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves coupling trifluoroacetic anhydride with an indenone precursor. A standard approach includes:

- Step 1: Preparation of the indenone core (6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl) via Friedel-Crafts acylation or oxidation of the corresponding indene derivative.

- Step 2: Amidation using trifluoroacetic anhydride under basic conditions (e.g., pyridine or triethylamine) to introduce the trifluoroacetamide group .

- Key Considerations: Use anhydrous solvents (e.g., dichloromethane) and monitor reaction progress via TLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Advanced: How can reaction yields be optimized for the trifluoroacetylation step in complex indenone substrates?

Methodological Answer:

Yield optimization requires addressing steric hindrance and electronic effects:

- Catalytic Activation: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the indenone amine .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility of the indenone intermediate.

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of the trifluoroacetyl group) .

- Post-Reaction Analysis: Employ LC-MS or <sup>19</sup>F NMR to quantify unreacted starting material and adjust stoichiometry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR: Identify proton environments (e.g., methoxy singlet at δ ~3.8 ppm, indenone carbonyl at δ ~200 ppm) and confirm regiochemistry .

- FT-IR: Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for indenone, ~1680 cm⁻¹ for trifluoroacetamide) .

- HRMS: Confirm molecular formula using ESI+ or EI modes with <1 ppm mass accuracy .

Advanced: How can X-ray crystallography resolve ambiguities in the indenone core’s stereochemistry?

Methodological Answer:

- Crystal Growth: Use slow evaporation in solvents like chloroform/hexane to obtain single crystals.

- Data Collection: Employ synchrotron radiation or high-resolution diffractometers (Cu-Kα or Mo-Kα sources) for small-molecule crystals.

- Refinement: Apply SHELXL for structure solution, focusing on anisotropic displacement parameters and hydrogen bonding networks to confirm the 3-oxo configuration and planar acetamide alignment .

- Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to resolve torsional ambiguities .

Basic: What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition: Screen against serine hydrolases or cytochrome P450 isoforms via fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis assays) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .

- Solubility Profiling: Perform shake-flask experiments in PBS (pH 7.4) to guide in vivo studies .

Advanced: How can molecular docking explain its potential interaction with tubulin?

Methodological Answer:

- Target Preparation: Retrieve tubulin structure (PDB: 1SA0) and prepare for docking (e.g., removal of water, addition of polar hydrogens).

- Ligand Parameterization: Generate 3D conformers of the compound using Open Babel, assign charges (e.g., Gasteiger-Marsili), and optimize with Merck Molecular Force Field (MMFF94).

- Docking Protocol: Use AutoDock Vina with flexible side chains in the colchicine-binding pocket. Prioritize poses with hydrogen bonds to β-tubulin residues (e.g., Asn258) and hydrophobic interactions with the trifluoromethyl group .

- Validation: Compare binding energies with known antimitotics (e.g., colchicine or combretastatin A-4) .

Basic: How to address low purity after synthesis?

Methodological Answer:

- Troubleshooting Steps:

- Byproduct Identification: Use LC-MS to detect hydrolyzed products (e.g., free indenone or trifluoroacetic acid).

- Purification Optimization: Switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .

- Moisture Control: Ensure strict anhydrous conditions during trifluoroacetylation to prevent hydrolysis .

Advanced: How to reconcile conflicting bioactivity data across studies?

Methodological Answer:

- Data Triangulation:

- Assay Standardization: Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays).

- Metabolite Screening: Perform LC-MS on post-assay media to identify degradation products or active metabolites .

- Structural Confirmation: Re-analyze batch purity via <sup>19</sup>F NMR to rule out batch-to-batch variability .

Basic: What computational tools predict its physicochemical properties?

Methodological Answer:

- LogP/LogD: Use SwissADME or MarvinSuite for partition coefficient estimation.

- pKa Prediction: Employ ACD/Labs or ChemAxon to identify ionizable groups (e.g., indenone carbonyl or acetamide).

- Solubility: Apply Quantitative Structure-Property Relationship (QSPR) models in MOE or Schrodinger .

Advanced: How to design SAR studies focusing on the trifluoromethyl group?

Methodological Answer:

- Analog Synthesis: Replace CF3 with CH3, Cl, or Br to assess electronic effects.

- Biological Testing: Compare IC50 values in enzyme assays (e.g., carbonic anhydrase II) to quantify potency changes .

- Thermodynamic Analysis: Perform isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy contributions of the CF3 group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.